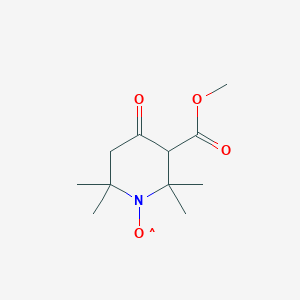
(1-Ethynylcyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethynylcyclobutyl)methanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a cyclobutyl ring with an ethynyl substituent. This compound falls under the category of alcohols, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethynylcyclobutyl)methanol typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper-based systems are commonly used to facilitate the ethynylation and hydroxylation steps.
Análisis De Reacciones Químicas
Types of Reactions: (1-Ethynylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylmethane.
Substitution: Formation of cyclobutyl halides.
Aplicaciones Científicas De Investigación
(1-Ethynylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Ethynylcyclobutyl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and downstream effects.
Comparación Con Compuestos Similares
Cyclobutanol: Similar structure but lacks the ethynyl group.
(1-Ethynylcyclopropyl)methanol: Similar structure but with a cyclopropyl ring instead of cyclobutyl.
(1-Ethynylcyclopentyl)methanol: Similar structure but with a cyclopentyl ring.
Uniqueness: (1-Ethynylcyclobutyl)methanol is unique due to the presence of both the cyclobutyl ring and the ethynyl group, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
(1-ethynylcyclobutyl)methanol |
InChI |
InChI=1S/C7H10O/c1-2-7(6-8)4-3-5-7/h1,8H,3-6H2 |
Clave InChI |
RKUKUUQHJJUXJE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)




![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)

![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)

![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)



